molecular formula C18H12N2O3 B2391524 2-(5-methyl-3-phenyl-4-isoxazolyl)-4H-3,1-benzoxazin-4-one CAS No. 866150-69-8

2-(5-methyl-3-phenyl-4-isoxazolyl)-4H-3,1-benzoxazin-4-one

Numéro de catalogue B2391524
Numéro CAS: 866150-69-8
Poids moléculaire: 304.305
Clé InChI: UZCAMBONEJACPS-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

2-(5-methyl-3-phenyl-4-isoxazolyl)-4H-3,1-benzoxazin-4-one, commonly known as PBOX-15, is a synthetic compound that has gained attention in the scientific community for its potential applications in cancer treatment. PBOX-15 belongs to the family of benzoxazines, which are heterocyclic compounds containing a benzene ring fused with an oxazine ring.

Mécanisme D'action

Target of Action

The primary target of 2-(5-methyl-3-phenyl-4-isoxazolyl)-4H-3,1-benzoxazin-4-one is Prostaglandin G/H synthase 2 (COX-2) . COX-2 is an enzyme responsible for the formation of prostanoids, including prostaglandins, prostacyclin, and thromboxane, which play a key role in inflammation and pain.

Mode of Action

This compound acts as a selective COX-2 inhibitor . By inhibiting COX-2, it reduces the production of pro-inflammatory prostaglandins. This results in decreased inflammation and pain.

Biochemical Pathways

The inhibition of COX-2 disrupts the arachidonic acid metabolic pathway , reducing the production of pro-inflammatory prostaglandins. This leads to a decrease in inflammation and pain, providing relief in conditions such as perioperative pain .

Pharmacokinetics

The compound is a prodrug of valdecoxib . It is designed to be water-soluble (> 50 mg/mL in normal saline), making it safe for parenteral administration . It is primarily metabolized via CYP3A4 and 2C9 to valdecoxib and propionic acid . The half-life of the compound is approximately 22 minutes for parecoxib and 8 hours for valdecoxib .

Result of Action

The inhibition of COX-2 and the subsequent reduction in pro-inflammatory prostaglandins result in decreased inflammation and pain . This makes this compound effective for the short-term management of perioperative pain .

Avantages Et Limitations Des Expériences En Laboratoire

One of the advantages of PBOX-15 is its high potency against cancer cells, which makes it a valuable tool for studying the mechanisms of cell death and proliferation. However, its low solubility in water and organic solvents can make it challenging to prepare and administer in lab experiments. In addition, its potential interactions with other drugs and enzymes should be taken into consideration when designing experiments.

Orientations Futures

PBOX-15 has shown promising results in preclinical studies and is currently being evaluated in clinical trials for its efficacy in cancer treatment. Future research should focus on optimizing the synthesis method to improve yield and purity, developing more efficient formulations for drug delivery, and investigating the potential of PBOX-15 in combination therapy with other anticancer agents. In addition, further studies are needed to elucidate the mechanism of action of PBOX-15 and its potential interactions with other drugs and enzymes.

Méthodes De Synthèse

PBOX-15 can be synthesized through a multi-step process starting from commercially available chemicals. The first step involves the preparation of 2-amino-3-methylbenzoic acid, which is then converted to 2-amino-3-methylbenzamide. The benzamide is then reacted with phenyl isocyanate to form 2-(3-methylphenyl)benzoxazole. The final step involves the reaction of 2-(3-methylphenyl)benzoxazole with ethyl chloroformate and sodium hydroxide to yield PBOX-15.

Applications De Recherche Scientifique

PBOX-15 has been shown to exhibit potent anticancer activity in various cancer cell lines, including breast, prostate, lung, and colon cancer. It has been found to induce apoptosis (programmed cell death) in cancer cells through the activation of caspase enzymes. PBOX-15 has also been shown to inhibit the growth and proliferation of cancer cells by targeting the microtubule network, which is essential for cell division. In addition, PBOX-15 has been found to sensitize cancer cells to radiation therapy, making it a promising candidate for combination therapy.

Safety and Hazards

The safety data sheet for the related compound “(5-methyl-3-phenyl-4-isoxazolyl)methylamine” indicates that it is considered hazardous. It may cause severe skin burns, eye damage, and respiratory irritation .

Propriétés

IUPAC Name

2-(5-methyl-3-phenyl-1,2-oxazol-4-yl)-3,1-benzoxazin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12N2O3/c1-11-15(16(20-23-11)12-7-3-2-4-8-12)17-19-14-10-6-5-9-13(14)18(21)22-17/h2-10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZCAMBONEJACPS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C2=CC=CC=C2)C3=NC4=CC=CC=C4C(=O)O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.